molecular formula C16H12Cl2O5 B1194602 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one CAS No. 22905-22-2

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one

Cat. No.: B1194602
CAS No.: 22905-22-2
M. Wt: 355.2 g/mol
InChI Key: IXVOEBPULFILGH-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C16H12Cl2O5. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural features, which include two chlorine atoms, a hydroxyl group, and two methoxy groups attached to the xanthene core. It has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one typically involves the chlorination of 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the methylation of hydroxyxanthene derivatives followed by chlorination. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental safety .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new dyes and pigments.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence under specific conditions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,7-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.

    2,5-Dichloro-3,6-dimethoxy-8-methyl-9H-xanthen-9-one:

Uniqueness

The presence of both chlorine atoms and a hydroxyl group makes it versatile for various chemical transformations and research applications .

Properties

IUPAC Name

2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O5/c1-6-4-8(21-2)13(18)16-10(6)14(19)11-7(23-16)5-9(22-3)12(17)15(11)20/h4-5,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVOEBPULFILGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C=C3O2)OC)Cl)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317676
Record name 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22905-22-2
Record name 9H-Xanthen-9-one, 2,5-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22905-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 319714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022905222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHONE 3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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